

Thermochemical Data for (-)-Camphenilone: A Technical Guide

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Compound of Interest

Compound Name: (-)-Camphenilone

Cat. No.: B13416667

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Introduction

(-)-Camphenilone, a bicyclic monoterpenoid ketone, is a compound of interest in various fields, including synthetic chemistry and drug development. A thorough understanding of its thermochemical properties is essential for process design, safety assessment, and the development of computational models. This guide provides an in-depth overview of the available thermochemical data for related compounds, detailed experimental protocols for determining these properties, and a workflow for computational thermochemical analysis, which is often employed when experimental data is scarce. While specific experimental thermochemical data for **(-)-Camphenilone** is not readily available in the literature, this guide offers a comprehensive framework for its determination and estimation.

Data Presentation: Thermochemical Data of Structurally Related Compounds

To provide context and an estimated range for the thermochemical properties of **(-)-Camphenilone**, the following table summarizes experimental data for structurally similar bicyclic compounds and terpenes. This data can serve as a valuable reference for researchers.

Compound	Formula	Molar Mass (g/mol)	ΔfH° (solid) (kJ/mol)	ΔcH° (solid) (kJ/mol)	$\Delta subH^\circ$ (kJ/mol)	Reference
Camphor	C ₁₀ H ₁₆ O	152.23	-276.1	-5912.4	55.6	NIST WebBook
Fenchone	C ₁₀ H ₁₆ O	152.23	-288.7	-5899.8	45.2	NIST WebBook
Norcamphor	C ₇ H ₁₀ O	110.15	-184.1	-3984.0	48.1	NIST WebBook
Camphene	C ₁₀ H ₁₆	136.23	-99.2	-6273.9	45.6	NIST WebBook

Note: The standard state is 298.15 K and 1 bar. ΔfH° is the standard enthalpy of formation, ΔcH° is the standard enthalpy of combustion, and $\Delta subH^\circ$ is the standard enthalpy of sublimation.

Experimental Protocols

The determination of thermochemical data is a precise and meticulous process. Below are detailed methodologies for the key experimental techniques used to obtain the data presented above.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, measured using a bomb calorimeter.

- Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated from the temperature rise and the heat capacity of the calorimeter.[\[1\]](#)[\[2\]](#)

- Apparatus: A high-pressure stainless steel bomb, a water bath with a stirrer, a high-precision thermometer (e.g., a platinum resistance thermometer), and an ignition system.
- Procedure:
 - A pellet of the sample (typically 0.5 - 1.0 g) of known mass is placed in a crucible inside the bomb.
 - A fuse wire (e.g., iron or platinum) is attached to the ignition circuit and positioned in contact with the sample.
 - The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
 - The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
 - The final temperature is determined after correcting for heat exchange with the surroundings.
 - The bomb is opened, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured.
- Data Analysis: The heat of combustion (q_c) is calculated using the formula: $q_c = - (C_{cal} * \Delta T)$ where C_{cal} is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change. The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance. The standard enthalpy of formation (ΔfH°) is subsequently derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).^[3]

2. Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the heat required to transform a substance from a solid to a gaseous state, can be measured by various techniques.

- Knudsen Effusion Method:

- Principle: This method relies on measuring the rate of mass loss of a sample effusing through a small orifice in a heated cell under vacuum. The vapor pressure can be determined from the rate of effusion using the Knudsen equation. The enthalpy of sublimation is then calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
- Apparatus: A Knudsen cell (a small, heated container with a precisely machined orifice), a high-vacuum system, a microbalance for measuring mass loss, and a temperature control system.
- Procedure:
 - A small amount of the sample is placed in the Knudsen cell.
 - The cell is placed in a high-vacuum chamber and heated to a specific temperature.
 - The mass loss of the sample over a known period is measured.
 - The experiment is repeated at several different temperatures.
- Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{sub}}H^\circ/R$, where R is the gas constant.

- Correlation Gas Chromatography:

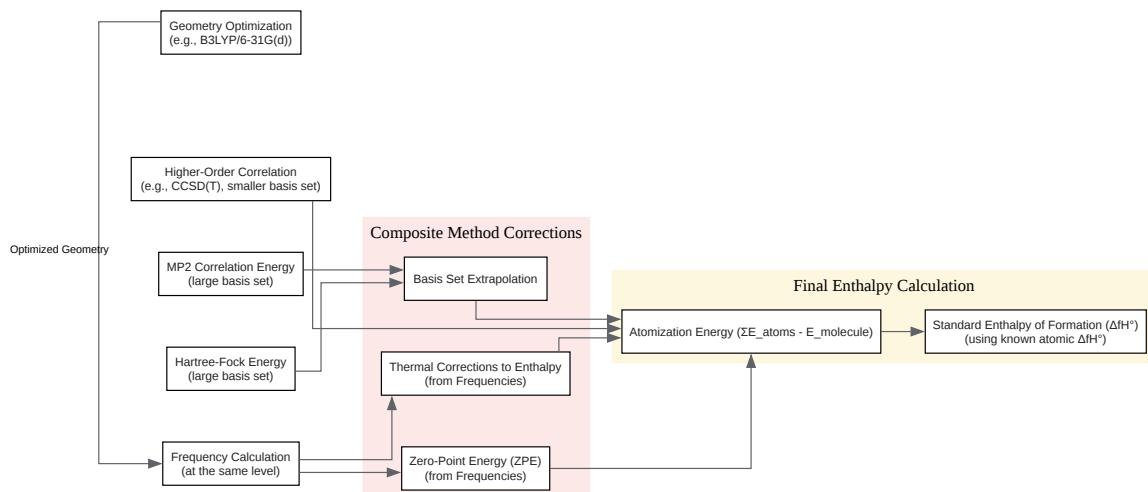
- Principle: This technique relates the gas chromatographic retention time of a substance to its vapor pressure. By measuring the retention time at different temperatures, the enthalpy of vaporization or sublimation can be determined.
- Apparatus: A gas chromatograph with a temperature-programmable oven and a suitable capillary column.

- Procedure:
 - A solution of the sample is injected into the gas chromatograph.
 - The retention time is measured at a series of isothermal oven temperatures.
- Data Analysis: A plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature is used to calculate the enthalpy of transfer from the stationary phase to the gas phase, which can be correlated to the enthalpy of vaporization or sublimation.

Mandatory Visualization

Computational Thermochemistry Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. The following diagram illustrates a typical workflow for the high-level ab initio calculation of the gas-phase standard enthalpy of formation.[\[4\]](#)

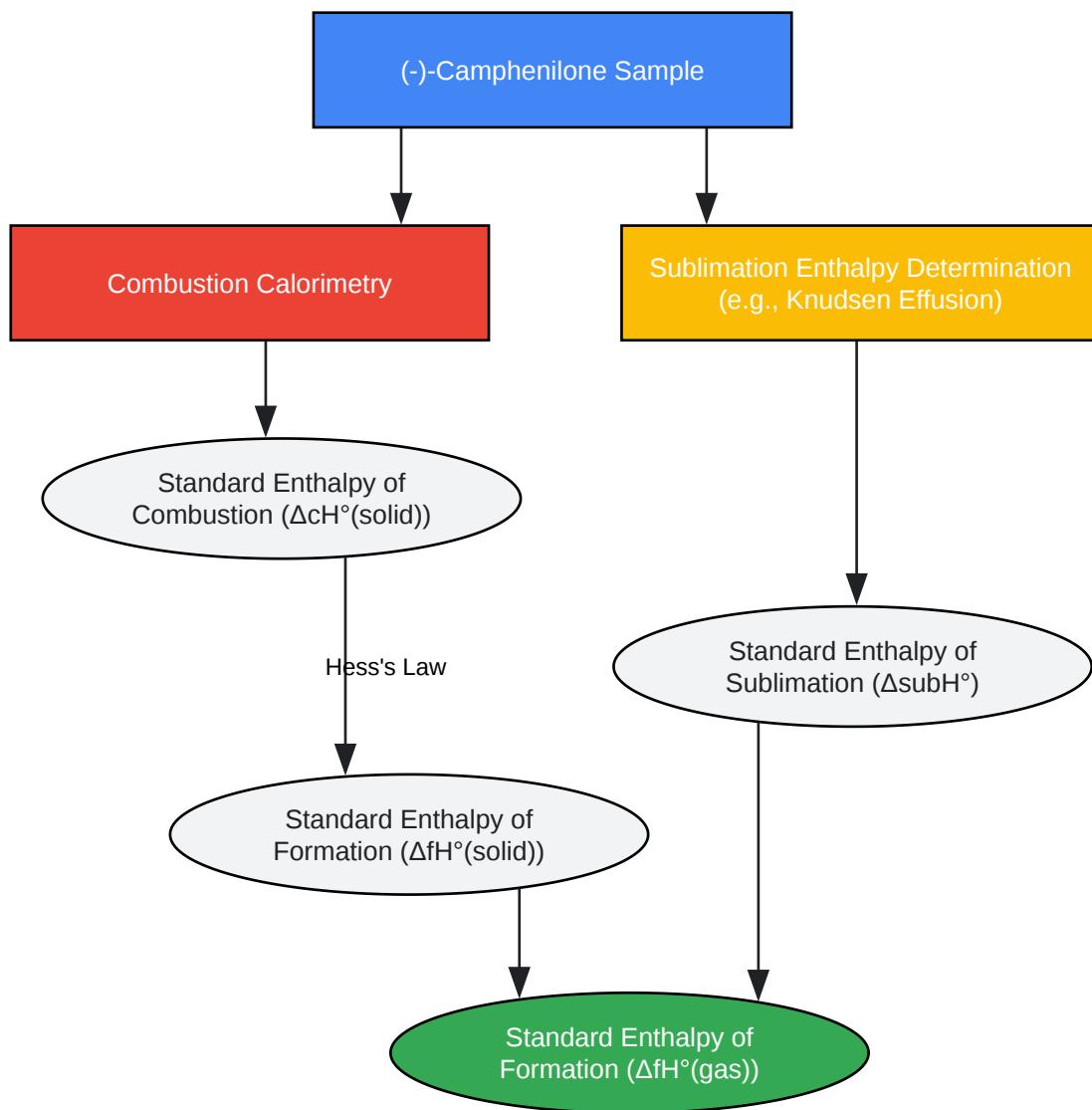


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Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Logical Relationship for Experimental Data Determination

The following diagram illustrates the logical relationship and workflow for the experimental determination of the standard enthalpy of formation in the gaseous state.



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Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for **(-)-Camphenilone** is currently lacking in the public domain, this guide provides a robust framework for its determination. By utilizing the experimental protocols for combustion calorimetry and sublimation enthalpy measurement, researchers can obtain accurate values for this important compound. Furthermore, the outlined computational workflow offers a reliable alternative for estimating its thermochemical properties. The data for structurally related compounds presented herein serves as a useful benchmark for both experimental and computational endeavors. This comprehensive approach

will aid researchers, scientists, and drug development professionals in their work with **(-)-Camphenilone**.

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- To cite this document: BenchChem. [Thermochemical Data for **(-)-Camphenilone: A Technical Guide**]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13416667#thermochemical-data-for-camphenilone>

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